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Compound of Interest

Compound Name: 2,5-Dipropylfuran

Cat. No.: B15201107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dipropylfuran, a heterocyclic

organic compound. Due to the limited availability of direct experimental data for this specific

molecule, this guide leverages data from closely related 2,5-dialkylfurans to infer its chemical

and physical properties. This document also outlines a plausible synthetic route and expected

characterization data, offering a valuable resource for researchers interested in the synthesis

and application of furan derivatives.

Molecular Structure and Identification
2,5-dipropylfuran is a derivative of furan, a five-membered aromatic heterocycle containing

one oxygen atom. In this compound, the hydrogen atoms at the 2 and 5 positions of the furan

ring are substituted with propyl groups.

While a specific CAS number for 2,5-dipropylfuran is not readily found in major chemical

databases, its molecular identity can be defined by various chemical identifiers. Based on its

structure, the following identifiers can be assigned:
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Identifier Type Value

IUPAC Name 2,5-dipropylfuran

Molecular Formula C₁₀H₁₆O

SMILES CCCc1cc(CCC)o1

InChI
InChI=1S/C10H16O/c1-3-5-9-7-8-10(11-9)6-4-

2/h7-8H,3-6H2,1-2H3

InChIKey Inferred, not available in databases

Molecular Structure Diagram:

Molecular structure of 2,5-dipropylfuran.

Physicochemical Properties (Inferred)
Direct experimental data for the physicochemical properties of 2,5-dipropylfuran are scarce.

However, we can estimate these properties by comparison with analogous 2,5-dialkylfurans.

For instance, 2,5-dibutylfuran (CAS RN: 72636-53-4) provides a useful reference point.

Property 2,5-dipropylfuran (Inferred) 2,5-dibutylfuran[1]

Molecular Weight ( g/mol ) 152.24 180.29

Boiling Point (°C) ~190-210 Not available

Density (g/mL) ~0.85-0.95 Not available

Solubility

Soluble in common organic

solvents (e.g., ethanol, ether,

acetone). Sparingly soluble in

water.

Not available

Proposed Synthesis Protocol: Paal-Knorr Furan
Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibutylfuran
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15201107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A well-established and versatile method for the synthesis of furans is the Paal-Knorr synthesis.

This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the

synthesis of 2,5-dipropylfuran, the required precursor would be nonane-3,6-dione.

Reaction Scheme:

Paal-Knorr synthesis of 2,5-dipropylfuran.

Detailed Experimental Protocol:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add nonane-3,6-dione (1 equivalent).

Solvent and Catalyst: Add a suitable solvent such as toluene or xylene. Introduce a catalytic

amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH) or sulfuric acid

(H₂SO₄) (typically 0.01-0.05 equivalents).

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS) by observing the disappearance of the starting material. Water is a byproduct of

this reaction and can be removed using a Dean-Stark apparatus to drive the reaction to

completion.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize

the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium

bicarbonate (NaHCO₃).

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic

layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate

(Na₂SO₄).

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The

crude product can be purified by vacuum distillation or column chromatography on silica gel

to yield pure 2,5-dipropylfuran.

Expected Spectroscopic Data for Characterization
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The structure of the synthesized 2,5-dipropylfuran can be confirmed using various

spectroscopic techniques. The expected data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8-6.0 s 2H
Furan ring protons

(H3, H4)

~2.5-2.7 t 4H

Methylene protons

adjacent to the furan

ring (-CH₂-CH₂-CH₃)

~1.6-1.8 sextet 4H
Methylene protons (-

CH₂-CH₂-CH₃)

~0.9-1.0 t 6H
Methyl protons (-CH₂-

CH₂-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm) Assignment

~155-160 C2 and C5 of the furan ring

~105-110 C3 and C4 of the furan ring

~28-32
Methylene carbon adjacent to the furan ring (-

CH₂-CH₂-CH₃)

~22-25 Methylene carbon (-CH₂-CH₂-CH₃)

~13-15 Methyl carbon (-CH₂-CH₂-CH₃)

IR (Infrared) Spectroscopy:
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Wavenumber (cm⁻¹) Assignment

~3100-3150 =C-H stretch (furan ring)

~2850-2960 C-H stretch (aliphatic)

~1500-1600 C=C stretch (furan ring)

~1000-1100 C-O-C stretch (furan ring)

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z = 152. Key fragmentation patterns would likely involve the loss of alkyl fragments.

Potential Applications in Research and
Development
Substituted furans are valuable building blocks in organic synthesis and have been

investigated for a variety of applications. While specific applications for 2,5-dipropylfuran are

not widely reported, its structural motifs suggest potential use in the following areas:

Biofuel Research: Long-chain alkyl furans are considered potential "drop-in" biofuels due to

their high energy density and compatibility with existing infrastructure.

Materials Science: Furan rings can be incorporated into polymers to modify their thermal and

mechanical properties.

Pharmaceutical and Agrochemical Synthesis: The furan nucleus is present in numerous

biologically active compounds. 2,5-dipropylfuran could serve as a precursor or intermediate

in the synthesis of novel drug candidates or agrochemicals.

Logical Relationship of Research and Development Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://www.benchchem.com/product/b15201107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15201107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Structural Characterization

Application Screening

Synthesis

Purification

Spectroscopic Analysis
(NMR, IR, MS)

Purity Analysis
(GC, HPLC)

Biological Activity
Screening

Material Property
Testing

Biofuel Property
Evaluation

Click to download full resolution via product page

Workflow for the synthesis and evaluation of 2,5-dipropylfuran.

This guide provides a foundational understanding of 2,5-dipropylfuran for scientific and

industrial applications. Further experimental validation of the inferred properties and

optimization of the proposed synthetic route are encouraged for any practical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-dipropylfuran:
Properties, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15201107#2-5-dipropylfuran-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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